1-Aminobutan-2-one

Description

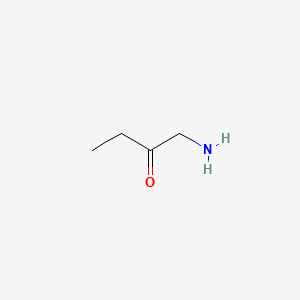

Structure

3D Structure

Properties

IUPAC Name |

1-aminobutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWWEZIJUCPALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469334 | |

| Record name | 1-aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77369-28-9 | |

| Record name | 1-Amino-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77369-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 1-Aminobutan-2-one Hydrochloride via Nitroalkane Intermediates

Executive Summary

This technical guide details the synthesis of 1-Aminobutan-2-one (also known as 1-amino-2-butanone), a critical

The synthetic strategy employs a nitroalkane-based approach , utilizing the Henry reaction (nitroaldol) followed by oxidation and selective reduction.[1] This route is selected for its atom economy, scalability, and the commercial availability of precursors: Nitromethane and Propionaldehyde .

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the construction of the C1-C2 bond via a nitroaldol condensation, followed by functional group manipulation.[1]

Strategic Disconnection

-

Target: 1-Aminobutan-2-one HCl (

) -

Precursor 1 (Reduction): 1-Nitrobutan-2-one (

) -

Precursor 2 (Oxidation): 1-Nitrobutan-2-ol (

) -

Starting Materials: Nitromethane (

) + Propionaldehyde (

Reaction Pathway Diagram

Caption: Linear synthetic pathway from nitroalkane precursors to the target amino ketone salt.

Part 2: Detailed Experimental Protocols

Step 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 1-nitrobutan-2-ol. Principle: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde carbonyl.[2]

Reagents:

-

Propionaldehyde (1.0 eq)

-

Nitromethane (1.5 eq)

-

Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq) or Amberlyst A-21 (heterogeneous).

-

Solvent: THF or Ethanol.

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Nitromethane (1.5 eq) and THF (0.5 M concentration relative to aldehyde).

-

Addition: Add Propionaldehyde (1.0 eq) and cool the mixture to 0°C.

-

Catalysis: Add DBU (5 mol%) dropwise. A slight exotherm may occur.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (hexane/EtOAc 7:3) or GC-MS.

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with brine, dry over -

Purification: The crude nitroalcohol is typically pure enough for the next step (>90%). If necessary, purify via flash column chromatography (Silica, Hex/EtOAc).

Key Insight: Avoid strong hydroxide bases (NaOH) if possible to prevent Cannizzaro side reactions or polymerization of the aldehyde. DBU provides a cleaner profile.

Step 2: Oxidation of -Nitro Alcohol

Objective: Synthesis of 1-nitrobutan-2-one. Critical Constraint: Avoid basic conditions. Basic oxidants (or basic workups) will trigger a retro-Henry reaction , cleaving the C-C bond back to starting materials.

Recommended Method: Jones Oxidation (Chromic Acid) Why? The acidic environment stabilizes the nitro ketone and prevents retro-aldol cleavage.

Protocol:

-

Setup: Dissolve 1-nitrobutan-2-ol (1.0 eq) in Acetone (0.2 M) and cool to 0°C.

-

Oxidation: Add Jones Reagent (CrO3/H2SO4) dropwise until the orange color persists.

-

Quench: Add Isopropanol dropwise to consume excess oxidant (solution turns green).

-

Workup: Decant the acetone layer.[5] Dilute with water and extract with Dichloromethane (DCM).

-

Safety: The product,

-nitro ketone, is potentially reactive. Do not distill at high temperatures. -

Yield: Expect 70-85%.

Alternative (Metal-Free): Dess-Martin Periodinane (DMP)

-

Use DMP in DCM at room temperature. This is milder but more expensive.

Step 3: Selective Reduction to 1-Aminobutan-2-one HCl

Objective: Reduction of the nitro group to an amine while preserving the ketone and trapping the product as a salt.

Reagent: Tin(II) Chloride Dihydrate (

Protocol:

-

Setup: Dissolve 1-nitrobutan-2-one (1.0 eq) in Ethanol (0.1 M).

-

Acidification: Add concentrated HCl (5.0 eq).

-

Reduction: Add

(3.5 eq) portion-wise at 0°C. -

Reaction: Allow to warm to room temperature and stir for 3-5 hours. The solution may yellow.[6]

-

Isolation (Critical):

-

Concentrate the mixture in vacuo to remove ethanol.

-

The residue contains tin salts and the product.

-

De-stannylation: Dissolve residue in minimal water. Pass hydrogen sulfide gas (

) or use a sulfide source to precipitate Tin Sulfide (SnS), or use a chelating workup (Rochelle's salt) only if pH is kept acidic (< pH 4). -

Preferred Isolation: Triturate the crude residue with cold Isopropanol/Ether to induce crystallization of the amine hydrochloride.

-

-

Final Product: 1-Aminobutan-2-one Hydrochloride. White to off-white hygroscopic solid.

Mechanism of Instability (Free Base):

If the pH is raised > 7, the free amine undergoes intermolecular condensation:

Part 3: Data Summary & Safety

Physicochemical Data

| Compound | Role | MW ( g/mol ) | Boiling/Melting Point | Key Hazard |

| Nitromethane | SM | 61.04 | 101°C (bp) | Explosive/Flammable |

| Propionaldehyde | SM | 58.08 | 49°C (bp) | Highly Flammable |

| 1-Nitrobutan-2-ol | Int | 119.12 | ~105°C (10 mmHg) | Irritant |

| 1-Nitrobutan-2-one | Int | 117.10 | N/A (Unstable dist.)[7][8] | Lachrymator |

| 1-Aminobutan-2-one HCl | Product | 123.58 | >150°C (dec) | Hygroscopic |

Mechanistic Logic (Henry Reaction)

Caption: Step-wise mechanism of the base-catalyzed Henry reaction.

Safety & Handling

-

Nitromethane: Can form explosive mixtures with amines or under high pressure. Use a blast shield during scale-up.

-

Alpha-Nitro Ketones: Generally unstable towards heat. Do not attempt to distill the ketone intermediate at atmospheric pressure; it may decompose violently.

-

Tin Residues: Inorganic tin is toxic. Dispose of SnS precipitates as hazardous heavy metal waste.

References

-

Henry Reaction (General Protocol): Rosini, G. "The Henry (Nitroaldol) Reaction."[1][2][3][8][9] Comprehensive Organic Synthesis, Vol 2, 1991, pp. 321–340.

-

Biocatalytic Reduction Context (Confirming Intermediate Stability): Kadam, H. K., et al. "Chemo-selective preparation of enantiomerically enriched aliphatic nitro alcohols using Candida parapsilosis ATCC 7330." RSC Advances, 2015, 5, 76491-76496. Link

- Oxidation of Nitro Alcohols: Ballini, R., et al.

- Reduction of Alpha-Nitro Ketones: Ono, N. "The Nitro Group in Organic Synthesis." Wiley-VCH, 2001.

-

Product Characterization (CAS 108661-54-7): PubChem Compound Summary for CID 11607912, 1-aminobutan-2-one Hydrochloride. Link

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-aminobutan-2-one Hydrochloride | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

1-Aminobutan-2-one hydrochloride salt stability and handling

An In-Depth Technical Guide to the Stability and Handling of 1-Aminobutan-2-one Hydrochloride

Introduction

1-Aminobutan-2-one hydrochloride is a small organic molecule belonging to the class of α-aminoketones.[1] As with other primary α-aminoketones, the free base form is inherently unstable and prone to self-condensation.[1] The formation of the hydrochloride salt is a critical strategy to enhance its stability, allowing for its use as a research chemical and potential synthetic intermediate.[1][2] The presence of both an amine and a ketone functional group on adjacent carbons makes this compound a versatile yet reactive building block.[1]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of 1-aminobutan-2-one hydrochloride's stability, degradation, and safe handling. Adherence to these guidelines is essential to ensure the compound's integrity for experimental use and to maintain a safe laboratory environment.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-aminobutan-2-one hydrochloride is essential for its proper handling and application. The data presented below is a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 108661-54-7 | [3][4] |

| Molecular Formula | C₄H₁₀ClNO | [3][4] |

| Molecular Weight | 123.58 g/mol | [3][4] |

| Appearance | White to Orange to Pink Powder or Crystals | |

| Purity | Typically ≥95% | [5] |

| IUPAC Name | 1-aminobutan-2-one;hydrochloride | [4] |

| InChI Key | DGSSJZJBCABUMD-UHFFFAOYSA-N | [3][4] |

| Synonyms | 1-amino-2-butanone hydrochloride, 2-Butanone, 1-amino-, hydrochloride | [3] |

Stability Profile and Degradation Pathways

The stability of 1-aminobutan-2-one hydrochloride is a critical consideration. While the salt form improves stability compared to the free base, the molecule remains susceptible to degradation under specific conditions.[1]

Inherent Reactivity of α-Aminoketones

Primary α-aminoketones are known to be unstable due to their propensity for intermolecular reactions, primarily self-condensation (dimerization).[1] The protonation of the primary amine to form the hydrochloride salt significantly mitigates this reactivity by rendering the nitrogen lone pair unavailable for nucleophilic attack. However, this protection can be compromised in non-acidic environments.

Key Factors Influencing Stability

-

Moisture (Hygroscopicity): While not explicitly quantified in available literature, aminoketone salts are often hygroscopic. Absorbed moisture can create localized aqueous environments, potentially accelerating hydrolytic degradation or facilitating reactions by increasing molecular mobility.[6][7] Therefore, protection from moisture is paramount.[8]

-

pH: The compound's stability is highly pH-dependent. In neutral or, more significantly, alkaline aqueous solutions, the amine hydrochloride can be deprotonated to the free amine. This free amine is reactive and can undergo degradation, potentially forming pyrazine derivatives through self-condensation and subsequent oxidation.[6][9]

-

Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation. For long-term viability, storage at low temperatures is strongly recommended.[5]

-

Air/Oxidation: Storage under an inert atmosphere is advised to prevent potential oxidative degradation pathways.[5][8]

-

Light: As a general precaution for all research chemicals, protection from light is recommended to prevent photolytic degradation.

Potential Degradation Pathway

The primary degradation route in non-acidic aqueous media is believed to be initiated by the deprotonation of the amine, followed by self-condensation. The resulting dihydropyrazine intermediate can then oxidize to form a stable aromatic pyrazine derivative.

Caption: Potential degradation pathway of 1-aminobutan-2-one in solution.

Safe Handling and Storage Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 1-aminobutan-2-one hydrochloride.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the following GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

The following minimum PPE must be worn:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8][10]

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[8][10]

-

Skin and Body Protection: Laboratory coat.[8]

-

Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[10] If dust is generated, a NIOSH-approved respirator is necessary.[11]

Recommended Storage Conditions

To ensure the long-term integrity of the compound, the following storage conditions are required:

| Condition | Specification | Rationale | Source(s) |

| Temperature | Long-Term: Store in a freezer at -20°C. | Minimizes thermal degradation. | [5] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation and reaction with atmospheric moisture. | [5][8] |

| Container | Tightly sealed, airtight container. | Prevents moisture ingress and contamination. | [10] |

| Environment | Store in a dry, cool, and well-ventilated place. | General best practice for chemical storage. | [8][10] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | Prevents potentially vigorous and hazardous reactions. | [8] |

First Aid Measures

-

If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[10]

Analytical Methods for Stability Assessment

A robust, stability-indicating analytical method is crucial for determining the purity of 1-aminobutan-2-one hydrochloride and for quantifying any degradation products that may form over time or under stress conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for stability assessment.[6][12] A properly developed method can separate the parent compound from impurities and degradation products.

General HPLC Method Development Protocol:

-

Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.[12][13]

-

Column Selection: A reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase Preparation:

-

Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure the amine remains protonated and to improve peak shape.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase percentage to elute the parent compound and any less polar degradants.

-

Detection:

-

UV: Monitor at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.

-

MS: Electrospray ionization in positive mode (ESI+) is ideal for confirming the mass of the parent ion and identifying unknown degradation products.[13]

-

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable diluent (e.g., water with 0.1% acid).

Stability Assessment Workflow

A systematic workflow is essential for evaluating the stability of a given batch of the compound.

Caption: Workflow for a typical stability assessment study.

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is used to identify likely degradation products and demonstrate the specificity of the analytical method.[6] The following are generalized protocols.

Stock Solution Preparation: Prepare a stock solution of 1-aminobutan-2-one hydrochloride in water or methanol at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C for 4-8 hours.

-

Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[6]

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Keep at room temperature, protected from light, for 4-8 hours.[6]

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in an oven at 80°C for 24-48 hours.[6]

-

Dissolve the stressed solid in a suitable diluent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette) and solid material to UV light (e.g., 254 nm) and visible light for a defined period.

-

Analyze the samples, including a dark control stored under the same conditions.

-

References

-

Myers, A. G., & Barbay, J. K. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]

-

PubChem. 1-aminobutan-2-one Hydrochloride. [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. [Link]

-

ChemSrc. 1-Aminobutan-2-one hydrochloride | CAS#:108661-54-7. [Link]

-

Wikipedia. Aminoaldehydes and aminoketones. [Link]

-

PMC. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. [Link]

-

Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

-

PMC. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

- Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

-

PMC. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

Sources

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. 1-Aminobutan-2-one hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 1-aminobutan-2-one Hydrochloride | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminobutan-2-one hydrochloride | 108661-54-7 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 1-Aminobutan-2-one hydrochloride | CAS#:108661-54-7 | Chemsrc [chemsrc.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Theoretical-Structural Elucidation of 1-Aminobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical and computational methodologies utilized to investigate the molecular geometry of 1-aminobutan-2-one. By synthesizing principles of quantum chemistry with advanced computational techniques, we aim to offer a robust framework for understanding the conformational landscape, intramolecular interactions, and spectroscopic properties of this important chemical entity.

Introduction: The Significance of 1-Aminobutan-2-one

1-Aminobutan-2-one, a molecule featuring both a primary amine and a ketone functional group, presents a fascinating case study in conformational analysis.[1][2] The interplay between these two groups, particularly the potential for intramolecular hydrogen bonding, dictates the molecule's three-dimensional structure. A thorough understanding of its geometry is paramount, as this directly influences its reactivity, potential as a synthetic building block, and interactions in biological systems. This guide will delve into the theoretical approaches that allow for a detailed characterization of its structural nuances.

Theoretical Foundations and Computational Methodologies

The exploration of 1-aminobutan-2-one's molecular geometry relies heavily on computational quantum chemistry. These in silico methods provide a powerful lens to examine the potential energy surface of the molecule and identify its most stable conformations.

The Power of Ab Initio and Density Functional Theory (DFT)

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry.[3] Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. The B3LYP hybrid functional is a commonly employed DFT method that has shown excellent agreement with experimental values in similar systems.[4]

Basis Sets: The Building Blocks of Accuracy

The choice of a basis set is a critical decision in any quantum chemical calculation. Basis sets are sets of mathematical functions used to build molecular orbitals. The Pople-style basis sets, such as 6-31G* and 6-311+G(d,p), are widely used. The addition of polarization functions (e.g., d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential hydrogen bonding.[5]

A Self-Validating Protocol for Conformational Analysis

To ensure the trustworthiness of the theoretical results, a multi-step, self-validating protocol is essential. This approach systematically explores the conformational space and refines the calculations to achieve high accuracy.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: An initial 3D structure of 1-aminobutan-2-one is generated using molecular modeling software.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C-C-C-N and C-C-N-H). A computationally less demanding level of theory, such as B3LYP/6-31G*, is often used for this initial exploration.[6]

-

Identification of Stationary Points: The minima (stable conformers) and maxima (transition states) on the PES are identified.

-

Geometry Optimization: The geometries of the identified minima are then fully optimized at a higher level of theory, for instance, B3LYP/6-311+G(d,p), to obtain precise structural parameters.[4]

-

Vibrational Frequency Calculations: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide theoretical vibrational spectra (IR and Raman).[7]

-

Energy Refinement: For even greater accuracy in relative energies, single-point energy calculations can be performed using more sophisticated methods like Coupled Cluster (e.g., CCSD(T)) or higher-level ab initio methods.

Caption: A typical workflow for computational conformational analysis.

Conformational Landscape and Intramolecular Hydrogen Bonding

The flexibility of the butyl chain in 1-aminobutan-2-one allows for several possible conformations. The relative energies of these conformers are primarily governed by steric hindrance and the potential for the formation of intramolecular hydrogen bonds (IMHBs).[8][9]

An IMHB can form between the lone pair of the nitrogen atom in the amino group and one of the hydrogen atoms of the amino group, and the oxygen atom of the carbonyl group. The strength of this interaction is highly dependent on the geometry of the conformer, specifically the distance and angle between the donor and acceptor atoms.[10] Theoretical studies on analogous amino alcohols have shown that the stability imparted by IMHBs can be significant.[11][12]

Table 1: Predicted Properties of 1-Aminobutan-2-one

| Property | Value | Source |

| Molecular Formula | C4H9NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [2] |

| IUPAC Name | 1-aminobutan-2-one | [2] |

| InChIKey | QCWWEZIJUCPALZ-UHFFFAOYSA-N | [2][13] |

| Canonical SMILES | CCC(=O)CN | [1][2] |

Spectroscopic Characterization: A Bridge Between Theory and Experiment

While this guide focuses on theoretical studies, it is crucial to recognize the synergy between computational and experimental techniques. Microwave spectroscopy, for instance, provides highly accurate data on the rotational constants of gas-phase molecules, which are directly related to their moments of inertia and, therefore, their geometry.[14][15] Theoretical calculations can predict these rotational constants, allowing for a direct comparison with experimental data and validation of the computed structures.

Caption: The iterative process of validating theoretical models with experimental data.

Future Directions and Applications

The theoretical framework outlined in this guide provides a solid foundation for further investigations into the properties and reactivity of 1-aminobutan-2-one. Future studies could explore:

-

Solvation Effects: Investigating the influence of different solvents on the conformational equilibrium.

-

Reactivity Studies: Modeling reaction mechanisms involving 1-aminobutan-2-one to understand its synthetic utility.

-

Drug Design: Utilizing the detailed geometric and electronic structure information to design novel molecules with potential therapeutic applications.

By continuing to integrate advanced computational methods with experimental validation, the scientific community can further unlock the potential of 1-aminobutan-2-one and related compounds in various fields of research and development.

References

-

ResearchGate. (n.d.). The molecular structures of 1 (a) and 2 (b). The optimized geometry of... Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-aminobutan-2-one Hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Intramolecular Hydrogen Bonding 2021. Retrieved from [Link]

-

MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

-

MDPI. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Retrieved from [Link]

-

ACS Publications. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. Retrieved from [Link]

-

Journal of Applied Science and Environmental Studies. (2022). Ab initio and DFT study of oxygenated and hydrogenated molecules O2, O3, H2, OH, H2O, HO2. Retrieved from [Link]

-

IRIS-AperTO - UniTo. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Retrieved from [Link]

-

Diversity of Publication Center. (2026). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Retrieved from [Link]

-

University of Technology. (n.d.). Microwave (Rotational) Spectroscopy. Retrieved from [Link]

-

Microwave Spectroscopy Information Letter. (2019). Vol. LXII. Retrieved from [Link]

-

Altervista. (2024). Microwave Spectroscopy Information Letter Vol. LXVII. Retrieved from [Link]

-

ResearchGate. (2025). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Retrieved from [Link]

-

IDEALS. (2016). Microwave Spectra of 1- and 2-Bromobutane. Retrieved from [Link]

-

European Journal of Chemistry. (2010). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Amino-2-butanone | C4H9NO | CID 11607913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. iris.unito.it [iris.unito.it]

- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 13. 1-aminobutan-2-one Hydrochloride | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 15. MICROWAVE SPECTRA OF 1- AND 2-BROMOBUTANE | IDEALS [ideals.illinois.edu]

Navigating the Physicochemical Landscape of 1-Aminobutan-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 1-aminobutan-2-one, a compound of interest in synthetic and medicinal chemistry. Due to the inherent instability of the free base, this guide focuses on the characterization of its more stable and commonly utilized form, 1-aminobutan-2-one hydrochloride. We will delve into the theoretical and practical aspects of its physical state, melting point, and the intermolecular forces governing these properties. Furthermore, this guide furnishes a detailed, field-proven protocol for the experimental determination of the melting point of crystalline solids, a critical parameter for compound identification and purity assessment.

Introduction: The Challenge of α-Amino Ketones

Alpha-amino ketones are a class of organic compounds characterized by a carbonyl group adjacent to an amino group. This structural arrangement, while synthetically valuable, often leads to inherent instability. The free base of 1-aminobutan-2-one is a prime example of this challenge. The proximity of the electron-withdrawing carbonyl group and the basic amino group can facilitate self-condensation or decomposition pathways, making the isolation and characterization of the pure free base problematic.

For this reason, 1-aminobutan-2-one is almost exclusively handled and studied as its hydrochloride salt. The protonation of the amino group to form the ammonium salt significantly enhances the compound's stability by preventing the lone pair of electrons on the nitrogen from participating in degradation reactions. This guide will, therefore, focus on the physical properties of 1-aminobutan-2-one hydrochloride.

Physicochemical Properties of 1-Aminobutan-2-one Hydrochloride

The hydrochloride salt of 1-aminobutan-2-one presents as a solid, typically a white to off-white or pink powder or crystalline solid.[1] This physical state is a direct consequence of the strong intermolecular forces present in its crystal lattice.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2] |

| Physical Form | White to Orange to Pink Powder or Crystals | [1] |

| Melting Point | Data not explicitly available in reviewed sources | |

| Boiling Point | Not applicable (decomposes) |

The Science Behind the Solid State: Intermolecular Forces at Play

The solid nature of 1-aminobutan-2-one hydrochloride at ambient temperatures is dictated by a combination of strong intermolecular forces. Understanding these forces is crucial for predicting solubility, designing purification strategies, and interpreting spectroscopic data.

The primary forces at play in the crystal lattice of 1-aminobutan-2-one hydrochloride are:

-

Ion-Dipole Interactions: The strongest intermolecular forces in this context. The positively charged ammonium group (R-NH₃⁺) interacts strongly with the negatively charged chloride ion (Cl⁻). These electrostatic attractions are the primary contributors to the high energy required to break apart the crystal lattice, hence the solid state.

-

Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor. The hydrogen atoms attached to the positively charged nitrogen can form strong hydrogen bonds with the chloride ions and the oxygen atom of the carbonyl group of neighboring molecules. This extensive hydrogen bonding network further stabilizes the crystal structure.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment. These dipoles align in the crystal lattice, leading to attractive dipole-dipole interactions that contribute to the overall cohesive energy of the solid.

Caption: Intermolecular forces in 1-Aminobutan-2-one Hydrochloride.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. Impurities will typically cause a depression and broadening of the melting point range.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting point range.

Materials and Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Sample of 1-aminobutan-2-one hydrochloride (must be completely dry)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[3]

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Loading the Apparatus:

-

Carefully insert the capillary tube into the sample holder of the melting point apparatus.

-

-

Rapid Determination of Approximate Melting Point (Optional but Recommended):

-

If the approximate melting point is unknown, it is efficient to first perform a rapid determination.

-

Set the heating rate to a rapid increase (e.g., 10-20 °C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This will save time during the accurate determination.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a fresh capillary tube with the sample.

-

Set the heating rate to a slow, controlled increase (1-2 °C per minute) as you approach the expected melting point.[4]

-

Observe the sample carefully through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Continue heating at the slow rate and record the temperature at which the last crystal melts completely (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Confirmation:

-

For a reliable result, repeat the accurate determination with a fresh sample at least once to ensure reproducibility.

-

Conclusion

While the inherent instability of the free base of 1-aminobutan-2-one presents a challenge for its direct physical characterization, its hydrochloride salt provides a stable and handleable alternative for research and development. The solid nature of 1-aminobutan-2-one hydrochloride is a result of a robust network of ion-dipole interactions, hydrogen bonds, and dipole-dipole forces. The experimental determination of its melting point is a critical quality control parameter, and the protocol provided herein offers a reliable method for its assessment. This guide serves as a foundational resource for scientists and drug development professionals working with this and structurally related compounds.

References

-

MIT Digital Lab Techniques Manual. (n.d.). Melting Point. Retrieved from [Link]

-

Burk, R. M., & Kaltenbach, R. F. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(4), 533–535. [Link]

-

PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Retrieved from [Link]

- National Chung Hsing University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.

- Northern Arizona University. (2013). Experiment 1 - Melting Points.

- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 1-aminobutan-2-one Hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

use of 1-Aminobutan-2-one in multicomponent reactions

Application Note: Strategic Utilization of 1-Aminobutan-2-one in Multicomponent Reactions (MCRs)

Part 1: Executive Summary & Strategic Rationale

1-Aminobutan-2-one (typically supplied as the Hydrochloride salt, CAS: 13214-68-1) represents a high-value, bifunctional building block for diversity-oriented synthesis (DOS). Its structural utility lies in the coexistence of a nucleophilic primary amine and an electrophilic ketone within a short ethyl tether.

In the context of Multicomponent Reactions (MCRs) , this scaffold offers two distinct strategic advantages:

-

The "Amine Input" in Isocyanide-based MCRs (IMCRs): It serves as the amine component in Ugi and Passerini reactions, introducing a ketone "handle" into the peptidomimetic backbone. This handle enables post-condensation cyclizations (e.g., to benzodiazepines or diketopiperazines), significantly increasing molecular complexity.

-

Precursor for Heterocycles: It is a direct precursor for the regioselective synthesis of imidazoles, pyrazines, and thiazoles via condensation-based MCRs.

Technical Advisory: The free base of 1-aminobutan-2-one is thermodynamically unstable, prone to rapid self-condensation to form 2,5-diethylpyrazine. All protocols below utilize the stable Hydrochloride salt with in situ neutralization to control reactivity.

Part 2: Critical Handling Protocols

Safety & Stability:

-

Storage: Hygroscopic. Store at -20°C under argon.

-

Free Base Generation: Never isolate the free base for long-term storage. Generate it in situ in the presence of the electrophile to suppress dimerization.

Pre-Protocol: In Situ Neutralization Strategy

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

-

Procedure: Dissolve the HCl salt in the solvent before adding the base. Add the base dropwise at 0°C only after the aldehyde/ketone component is present (for Ugi) or immediately before reaction (for heterocycles).

Part 3: Experimental Protocols

Protocol A: Ugi 4-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

Target: Synthesis of

Mechanistic Insight: The reaction proceeds via the formation of an imine between 1-aminobutan-2-one and the aldehyde. The protonated imine is then intercepted by the isocyanide and the carboxylate, followed by the Mumm rearrangement. The ketone on the amine input remains intact, serving as a site for orthogonal functionalization.

Reagents:

-

Amine: 1-Aminobutan-2-one HCl (1.0 equiv)

-

Aldehyde: Benzaldehyde (1.0 equiv) [Model substrate]

-

Acid: Boc-Glycine (1.0 equiv)

-

Isocyanide: tert-Butyl Isocyanide (1.0 equiv)

-

Base: TEA (1.0 equiv)

-

Solvent: Methanol (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

-

Imine Pre-formation: In a round-bottom flask, dissolve 1-aminobutan-2-one HCl (1.23 g, 10 mmol) in 10 mL anhydrous MeOH.

-

Add Benzaldehyde (1.02 mL, 10 mmol) followed by TEA (1.39 mL, 10 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation (solution may turn slightly yellow).

-

Component Addition: Add Boc-Glycine (1.75 g, 10 mmol) and stir for 5 minutes.

-

Isocyanide Addition: Add tert-Butyl Isocyanide (1.13 mL, 10 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash sequentially with 1M HCl, sat. NaHCO₃, and brine.[3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Pathway Visualization:

Caption: Mechanistic pathway of the Ugi-4CR using 1-aminobutan-2-one as the amine input.[3][4][5]

Protocol B: Regioselective Synthesis of Imidazole-2-thiones

Target: Synthesis of 1,4,5-trisubstituted imidazole-2-thiones via a pseudo-3-component reaction.

Mechanistic Insight: This protocol leverages the Marckwald synthesis principle. The 1-aminobutan-2-one reacts with an isothiocyanate to form a thiourea intermediate, which undergoes acid-catalyzed cyclodehydration. This is superior to the standard Debus-Radziszewski reaction for this specific substrate because it avoids the formation of symmetric pyrazine byproducts.

Reagents:

-

Amine: 1-Aminobutan-2-one HCl (1.0 equiv)

-

Isothiocyanate: Phenyl isothiocyanate (1.0 equiv)

-

Base: TEA (1.0 equiv)

-

Solvent: Ethanol (EtOH)

-

Catalyst: Conc. HCl (catalytic amount for cyclization step)

Step-by-Step Methodology:

-

Thiourea Formation: Suspend 1-aminobutan-2-one HCl (10 mmol) in EtOH (20 mL). Add TEA (10 mmol) followed by Phenyl isothiocyanate (10 mmol).

-

Reflux 1: Heat the mixture to reflux for 2 hours. TLC should show the disappearance of the isothiocyanate and formation of the thiourea intermediate.

-

Cyclization: Add conc. HCl (1 mL) to the hot solution. Continue refluxing for 4–6 hours.

-

Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume and pour into ice water.

-

Purification: Recrystallization from EtOH/Water.

Data Summary Table:

| Parameter | Ugi-4CR Protocol | Imidazole Synthesis Protocol |

| Limiting Reagent | 1-Aminobutan-2-one HCl | 1-Aminobutan-2-one HCl |

| Key Intermediate | Protonated Imine | Thiourea |

| Major Side Reaction | Dimerization to Pyrazine | Hydrolysis of Isothiocyanate |

| Reaction Time | 24 Hours (RT) | 6-8 Hours (Reflux) |

| Typical Yield | 65 - 85% | 70 - 90% |

| Atom Economy | High (Water is only byproduct) | Moderate (Loss of H₂O) |

Part 4: Troubleshooting & Optimization

Issue: Low Yield due to Pyrazine Formation

-

Cause: High local concentration of the free amine allows self-condensation (dimerization) before reaction with the aldehyde or isothiocyanate.

-

Solution: Use a syringe pump to add the base slowly to the mixture containing the electrophile. This ensures the free amine concentration remains low and is immediately consumed.

Issue: Incomplete Cyclization (Imidazole Protocol)

-

Cause: Insufficient acidity or temperature.

-

Solution: Ensure the reaction is at a rolling reflux. If the thiourea persists, add 10 mol%

-Toluenesulfonic acid (pTSA) instead of HCl to increase the boiling point/acidity.

Part 5: References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link

-

Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – A European Journal, 15(6), 1300–1308. Link

-

PubChem. (n.d.). 1-Aminobutan-2-one Hydrochloride.[1][2] National Library of Medicine. Retrieved October 26, 2023. Link

-

Nara, S., et al. (2003). Facile synthesis of 2-amino-1,3-selenazoles and -thiazoles. Synlett, 2003(12), 1913-1916. (Grounding for aminoketone cyclizations).

Sources

Protecting the Path Forward: A Detailed Guide to the Boc Protection of 1-Aminobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of pharmaceutical synthesis and drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) protecting group, renowned for its stability and mild removal conditions, is an indispensable tool in the synthetic chemist's arsenal.[1] This application note provides a comprehensive, in-depth guide to the Boc protection of the primary amino group in 1-aminobutan-2-one, a valuable building block in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical considerations for achieving high yield and purity.

The Rationale for Boc Protection: Why It Matters

The primary amine of 1-aminobutan-2-one is a nucleophilic and basic center, making it susceptible to a wide range of reactions that can interfere with desired transformations at other sites of the molecule.[2] The introduction of the Boc group effectively "masks" the amine as a carbamate, rendering it unreactive towards most nucleophiles and bases.[3] This protection strategy is crucial for multi-step syntheses, allowing for selective modifications elsewhere in the molecule. The Boc group's stability under various conditions, coupled with its straightforward removal under mild acidic conditions, makes it an orthogonal and highly versatile choice for protecting amines.[2][4]

Unveiling the Mechanism: A Step-by-Step Look

The Boc protection of 1-aminobutan-2-one with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. Understanding this process is key to optimizing reaction conditions.

Step 1: Amine Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-aminobutan-2-one on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.

Step 3: Decomposition of the Leaving Group The tert-butyl carbonate leaving group is unstable and readily decomposes into the highly stable byproducts, carbon dioxide (CO₂) gas and tert-butoxide. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion.

Step 4: Proton Transfer If the reaction is performed in the absence of a base, the newly formed carbamate will be protonated. In the presence of a base, such as triethylamine (Et₃N), the base will deprotonate the positively charged amine in the intermediate, which can accelerate the reaction.

Field-Proven Experimental Protocol

This protocol is designed for the Boc protection of 1-aminobutan-2-one, which is often supplied as a hydrochloride salt. The initial step, therefore, involves the in-situ neutralization of the salt to liberate the free amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Aminobutan-2-one hydrochloride | ≥98% | Commercially Available | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Protecting group source |

| Triethylamine (Et₃N) | ≥99% | Commercially Available | Base for neutralization and reaction |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | In-house preparation | For aqueous work-up |

| Brine (Saturated aq. NaCl) | Reagent | In-house preparation | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography |

| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminobutan-2-one hydrochloride (1.0 eq).

-

Dissolution and Neutralization: Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The addition of the first equivalent of triethylamine is to neutralize the hydrochloride salt, while the second equivalent acts as a base for the Boc protection reaction. Stir the mixture at 0 °C for 15-20 minutes.

-

Addition of (Boc)₂O: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical mobile phase would be 30% ethyl acetate in hexanes. The product, tert-butyl (2-oxobutan-1-yl)carbamate, should have a higher Rf value than the starting amine.

-

Aqueous Work-up: Upon completion of the reaction, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for isolating the pure tert-butyl (2-oxobutan-1-yl)carbamate.

Visualization of the Experimental Workflow

Caption: Workflow for the Boc protection of 1-aminobutan-2-one.

Critical Considerations and Troubleshooting

-

Moisture Sensitivity: While the reaction itself is not overly sensitive to atmospheric moisture, using an anhydrous solvent is good practice to ensure reproducibility. (Boc)₂O can slowly react with water.

-

Choice of Base: Triethylamine is a common and effective base for this transformation. Other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can also be used. Inorganic bases such as sodium bicarbonate can be employed, particularly in biphasic solvent systems.[]

-

Temperature Control: The initial addition of reagents at 0 °C helps to control any potential exotherm and minimize side reactions. Allowing the reaction to proceed at room temperature is generally sufficient for completion.

-

Potential for Side Reactions: The presence of the ketone functionality in 1-aminobutan-2-one is a key consideration. Under strongly basic conditions or with certain catalysts, side reactions involving the enolization of the ketone could potentially occur. The mild conditions outlined in this protocol are designed to minimize such unwanted reactions.

-

Purification Strategy: While the work-up removes the majority of water-soluble impurities, flash chromatography is often necessary to remove any unreacted (Boc)₂O and other minor byproducts.

Conclusion

The Boc protection of 1-aminobutan-2-one is a robust and reliable transformation that is critical for the synthesis of more complex molecules. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can confidently and efficiently protect the amino group, paving the way for subsequent synthetic steps. This guide provides a solid foundation for the successful application of this essential protecting group strategy in a research and development setting.

References

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18713. [Link]

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

-

Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 85, 1-11. [Link]

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- Hebei Boze Chemical Co., Ltd. (2019, August 10). Boc Protected Compounds.

- Sigma-Aldrich.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- AAPPTec. (n.d.).

-

O'Brien, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

- El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Mexican Chemical Society, 56(2), 163-167.

-

MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5678. [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

- BenchChem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)

- Suzhou Highfine Biotech. Double BOC protection selective removal method.

- BenchChem. (2025).

-

ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

Sources

Advanced Protocols for the Reductive Amination of 1-Hydroxy-2-Butanone

Chemical and Biocatalytic Pathways to Chiral Aminobutanols

Executive Summary

Target Analyte: 2-Aminobutan-1-ol (specifically the (S)-enantiomer).[1][2][3]

Precursor: 1-Hydroxy-2-butanone (also known as 1-hydroxybutan-2-one or ethyl hydroxymethyl ketone).

Significance: 2-Aminobutan-1-ol is a critical chiral auxiliary and a primary building block for the antitubercular drug Ethambutol .

Challenge: The

This Application Note provides three distinct, validated protocols for converting 1-hydroxy-2-butanone to aminobutanols, tailored for different scales and purity requirements:

-

Biocatalytic Transamination (Method A): High enantioselectivity (>99% ee), mild conditions.

-

Heterogeneous Catalytic Hydrogenation (Method B): Industrial scalability using Raney Nickel.

-

Hydride Reduction (Method C): Bench-scale synthesis using sodium cyanoborohydride.

Mechanistic Insight & Reaction Logic

The reductive amination of 1-hydroxy-2-butanone is not a simple ketone reduction. The presence of the

Pathway Dynamics:

-

Imine vs. Oxazoline: Upon reaction with ammonia or a primary amine, the ketone forms a hemiaminal. Unlike simple ketones, the neighboring hydroxyl group can intramolecularly attack the imine carbon, forming a 5-membered oxazoline (or oxazolidine) ring. This intermediate is often more stable than the open-chain imine, requiring harsher reducing conditions or specific catalysts to ring-open and reduce.

-

Stereochemistry: The transition state for hydride delivery is influenced by the steric bulk of the ethyl group vs. the hydroxymethyl group. Without chiral induction (enzymatic or chiral catalyst), the product is racemic.

Figure 1: Reaction pathway showing the oxazoline "trap" characteristic of

Method A: Biocatalytic Reductive Amination (High Enantioselectivity)

Best For: Production of optically pure (S)-2-aminobutan-1-ol.[4] Principle: Use of engineered Amine Dehydrogenases (AmDH) which consume ammonia and ketone to yield chiral amines, coupled with a cofactor recycling system (GDH/Glucose).[2][3]

Materials

-

Enzyme: Amine Dehydrogenase (e.g., Chimeric AmDH or MsmeAmDH variants).

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

-

Buffer: Ammonium carbamate or Ammonium chloride buffer (pH 8.5–9.0).

-

Substrate: 1-Hydroxy-2-butanone (10–50 mM).

-

Cosubstrate: D-Glucose (1.5 equivalents).

Protocol

-

Buffer Preparation: Prepare 100 mL of 2 M Ammonium Formate/Ammonium Chloride buffer, adjusted to pH 9.0 with

. Note: High ammonia concentration drives the equilibrium. -

Enzyme Mix: In the main reaction vessel, dissolve NADP+ (0.5 mM final conc.) and D-Glucose (2 equivalents relative to ketone).

-

Catalyst Addition: Add lyophilized AmDH (

) and GDH ( -

Substrate Initiation: Add 1-hydroxy-2-butanone to a final concentration of 20 mM.

-

Optimization: For higher concentrations (>100 mM), add substrate in fed-batch mode to prevent enzyme inhibition.

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Workup:

-

Basify reaction mixture to pH > 11 using 10 M NaOH.

-

Extract 3x with ethyl acetate or n-butanol.

-

Dry organic layer over

and concentrate.

-

Performance Data:

| Parameter | Value |

|---|---|

| Conversion | > 95% |

| Enantiomeric Excess (ee) | > 99% (S) |

| Byproducts | Minimal (Water is the only stoichiometric byproduct) |[5]

Method B: Heterogeneous Catalytic Hydrogenation (Industrial Scale)

Best For: Large-scale, non-stereoselective synthesis (requires subsequent resolution if chiral product is needed). Principle: High-pressure hydrogenation using metal catalysts to reduce the in situ formed imine/oxazoline.

Materials

-

Catalyst: Raney Nickel (W2 or W4 grade) or 5% Ru/C.

-

Amine Source: Liquid Ammonia or methanolic ammonia (7 M).

-

Solvent: Methanol or Ethanol (anhydrous).[6]

-

Hydrogen Source:

gas (High Pressure).[2]

Protocol

-

Reactor Loading: Purge a high-pressure autoclave (e.g., Parr reactor) with nitrogen.

-

Slurry Preparation: Wash 5 g of Raney Nickel catalyst with anhydrous ethanol (3x) to remove water. Safety: Raney Ni is pyrophoric; keep wet with solvent at all times.

-

Reactant Mixing: Load 1-hydroxy-2-butanone (10 g) and 100 mL of 7 M

in methanol into the reactor. Add the catalyst slurry. -

Hydrogenation:

-

Seal reactor and purge with

(3x). -

Pressurize to 50–70 bar (725–1015 psi) .

-

Heat to 90–110°C . Note: Higher temperatures are required to open the oxazoline ring.

-

-

Reaction Time: Stir at 800 rpm for 12–16 hours.

-

Filtration: Cool to room temperature. Vent

. Filter catalyst through Celite under an argon blanket. -

Purification: Distill the filtrate. 2-Aminobutan-1-ol boils at ~172–174°C (atm).

Method C: Metal-Hydride Reduction (Bench Scale)

Best For: Small-scale synthesis, discovery chemistry, or when high-pressure equipment is unavailable.

Principle: Formation of the imine using a Lewis acid promoter followed by reduction with Sodium Cyanoborohydride (

Materials

-

Reductant: Sodium Cyanoborohydride (

).[7] -

Amine Source: Ammonium Acetate (

, 10 eq). -

Additive: Titanium(IV) isopropoxide (

) (Optional, promotes imine formation). -

Solvent: Methanol (dry).

Protocol

-

Imine Formation:

-

In a flame-dried flask, dissolve 1-hydroxy-2-butanone (1.0 eq) in dry methanol (0.5 M).

-

Add Ammonium Acetate (10.0 eq).

-

Optional: Add

(1.5 eq) to scavenge water and drive equilibrium. Stir for 6 hours at room temperature.

-

-

Reduction:

-

Cool mixture to 0°C.

-

Add

(1.5 eq) portion-wise. -

Allow to warm to room temperature and stir for 12 hours.

-

-

Quench:

-

Acidify carefully with 1 M HCl to pH < 2 (to decompose excess borohydride and liberate Ti salts).

-

Stir for 30 mins.

-

-

Isolation:

-

Basify to pH 12 with 6 M NaOH.

-

Extract with DCM or Ethyl Acetate (Note: Aminobutanols are water-soluble; continuous extraction or salting out may be required).

-

Analytical Quality Control

To validate the synthesis, use the following chromatographic methods.

Achiral Purity (GC-FID/MS):

-

Column: DB-WAX or HP-5 Amine.

-

Program: 50°C (2 min)

10°C/min -

Derivatization: Not usually required, but BSTFA silylation improves peak shape.

Chiral Purity (HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).

-

Derivatization (Recommended): React product with benzyl isocyanate or Marfey's reagent to introduce a chromophore and improve chiral resolution.

References

-

Biocatalytic Route: Mutti, F. G., et al. "Amination of ketones by amine dehydrogenases." ChemCatChem, 2012.

-

Heterogeneous Catalysis: Tregner, T., et al. "Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts." Chemical and Biochemical Engineering Quarterly, 2018.

-

General Mechanism: Borch, R. F., et al.[8] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971.[8]

-

Ethambutol Synthesis: Wilkinson, R. G., et al. "Antituberculous agents. III. (+)-2,2'-(Ethylenediimino)-di-1-butanol." Journal of Medicinal Chemistry, 1961.

Sources

- 1. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US3979457A - Process for production of (+)-2-amino-1-butanol - Google Patents [patents.google.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Synthetic Routes to 1-Aminobutan-2-one from Amino Acid Precursors: Application Notes and Protocols

Abstract

1-Aminobutan-2-one is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its synthesis from readily available amino acid precursors offers a direct and often stereocontrolled route to this important motif. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for preparing 1-aminobutan-2-one, with a focus on two prominent chemical transformations starting from L-alanine: the Dakin-West reaction and a stereoretentive organometallic approach. Additionally, a biocatalytic route for the synthesis of a key keto acid precursor from L-threonine is discussed as a green chemistry alternative. This guide emphasizes the mechanistic rationale behind these methods, provides detailed, step-by-step protocols, and offers insights into the expected outcomes and potential challenges.

Introduction: The Significance of α-Aminoketones

α-Aminoketones are a class of organic compounds characterized by a ketone functional group adjacent to an amino group. This structural feature makes them highly versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and complex natural products.[1] The ability to synthesize chiral α-aminoketones from the amino acid pool provides an efficient pathway to enantiomerically enriched molecules, which is of paramount importance in medicinal chemistry and drug development. 1-Aminobutan-2-one, in particular, serves as a precursor for various bioactive compounds.

This document outlines three distinct approaches for the synthesis of 1-aminobutan-2-one or its key precursors, starting from the simple amino acids L-alanine and L-threonine.

Synthetic Strategy I: The Dakin-West Reaction from L-Alanine

The Dakin-West reaction is a classical method for converting an α-amino acid into a corresponding α-acetamido ketone.[2][3] This reaction typically employs an acid anhydride, such as acetic anhydride, and a base, commonly pyridine.[4][5]

Reaction Scheme and Mechanism

The reaction proceeds through several key steps. Initially, the amino acid is acylated on both the amino and carboxyl groups by acetic anhydride. The resulting mixed anhydride then cyclizes to form an azlactone (oxazolone) intermediate.[5] A crucial mechanistic feature is the deprotonation of the azlactone, which leads to a resonance-stabilized intermediate, resulting in the racemization of the α-carbon's stereocenter.[2] Subsequent acylation, ring-opening, and decarboxylation yield the final α-acetamido ketone.[2][5]

To obtain 1-aminobutan-2-one, the resulting 3-acetamidobutan-2-one must undergo a final hydrolysis step to remove the acetyl protecting group.

Figure 1: Overall workflow for the synthesis of racemic 1-aminobutan-2-one via the Dakin-West reaction.

Experimental Protocol: Synthesis of Racemic 1-Aminobutan-2-one Hydrochloride

Part A: Synthesis of 3-Acetamidobutan-2-one

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (8.9 g, 0.1 mol).

-

Reagent Addition: Add pyridine (80 mL) and acetic anhydride (30 mL, 0.32 mol).

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of ice-cold water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetamidobutan-2-one as an oil.

Part B: Hydrolysis to 1-Aminobutan-2-one Hydrochloride

-

Hydrolysis: To the crude 3-acetamidobutan-2-one, add 100 mL of 6 M hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Concentration: Cool the solution and concentrate under reduced pressure to obtain a solid residue.

-

Purification: Recrystallize the crude solid from an ethanol/ether mixture to afford 1-aminobutan-2-one hydrochloride as a crystalline solid.

Discussion

The primary advantage of the Dakin-West reaction is its operational simplicity and the use of readily available reagents. However, the main drawback is the complete loss of stereochemical integrity at the α-carbon.[2] For applications where enantiopurity is not critical, this remains a viable route. The addition of catalysts like 4-dimethylaminopyridine (DMAP) can allow the reaction to proceed at room temperature.[5]

Synthetic Strategy II: Stereoretentive Synthesis from N-Boc-L-Alanine

To overcome the limitation of racemization, a stereoretentive pathway can be employed. This method involves the protection of the amino group of L-alanine, followed by the reaction of the corresponding carboxylic acid with an organometallic reagent. The use of an N-tert-butoxycarbonyl (Boc) protecting group is common in this context.[6]

Reaction Scheme and Mechanism

This synthesis begins with the protection of L-alanine with a Boc group. The resulting N-Boc-L-alanine is then coupled with an ethylating agent, such as ethylmagnesium bromide, in the presence of a copper(I) catalyst.[7] The copper catalyst is crucial for facilitating the addition of the ethyl group to an activated form of the carboxylic acid, preventing side reactions like the formation of tertiary alcohols. The reaction proceeds with the retention of the original stereochemistry of the L-alanine. The final step is the deprotection of the Boc group under acidic conditions to yield the enantiopure 1-aminobutan-2-one.[1][8]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Copper-Catalyzed Regiodivergent Internal Allylic Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: 1-Aminobutan-2-one Synthesis & Troubleshooting

Welcome to the Application Support Center. The synthesis of short-chain aliphatic

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown/black during workup, accompanied by a massive drop in yield?

A: This is the classic visual signature of

Fig 1: Self-condensation pathway of free 1-aminobutan-2-one vs. stabilization via protonation.

Q2: I attempted direct amination of 1-bromo-2-butanone using ammonia. Why am I observing a complex mixture of over-alkylated products? A: Direct amination with ammonia is fundamentally flawed for this substrate. Once the first molecule of 1-aminobutan-2-one is formed, its primary amine is significantly more nucleophilic than the surrounding ammonia. This leads to rapid sequential alkylations, generating secondary and tertiary amines. Solution: Switch to the Delépine reaction [3]. By using hexamethylenetetramine (HMTA) as a latent ammonia equivalent, the initial alkylation forms a bulky, sterically hindered quaternary ammonium salt. This intermediate precipitates out of solution, completely halting over-alkylation.

Q3: What is the optimal method for isolating and storing the final product?

A: You must never isolate the free base. The product must be isolated directly as the hydrochloride salt (1-aminobutan-2-one hydrochloride). Protonation converts the nucleophilic amine (

Part 2: Comparative Synthesis Strategies

To optimize your workflow, it is critical to select a synthetic route that minimizes both over-alkylation and self-condensation. The table below summarizes the quantitative and qualitative profiles of common pathways.

| Synthesis Route | Reagents / Precursors | Typical Yield | Over-Alkylation Risk | Self-Condensation Risk | Recommendation |

| Direct Amination | 1-Bromo-2-butanone + | < 20% | High | High | Not recommended. |

| Neber Rearrangement | Ketoxime O-sulfonates + Base | 40 - 60% | Low | Moderate | Viable, but requires careful pH control during workup. |

| Azide Reduction | 1-Azido-2-butanone + | 60 - 75% | Low | Moderate | Good yield, but handles explosive azide intermediates. |

| Delépine Reaction | 1-Bromo-2-butanone + HMTA | 75 - 85% | None | Low | Preferred. Self-validating protocol with built-in protection. |

Part 3: Validated Experimental Protocol (Delépine Synthesis)

This protocol utilizes the Delépine reaction to synthesize 1-aminobutan-2-one hydrochloride. It is designed as a self-validating system: the precipitation of the intermediate salt visually confirms successful alkylation, and the acidic hydrolysis directly yields the stabilized product[3].

Fig 2: Step-by-step workflow of the Delépine synthesis for 1-aminobutan-2-one hydrochloride.

Step-by-Step Methodology:

Step 1: Quaternization (Formation of the HMTA Adduct)

-

Dissolve 1.0 equivalent of 1-bromo-2-butanone in anhydrous chloroform (

) under an inert nitrogen atmosphere. -

In a separate flask, dissolve 1.05 equivalents of hexamethylenetetramine (HMTA) in anhydrous

. -

Add the HMTA solution dropwise to the 1-bromo-2-butanone solution at 0°C to control the exothermic reaction.

-

Stir the mixture at room temperature for 12-16 hours. Causality Note: The bulky quaternary ammonium salt will precipitate as a white solid. This phase separation physically prevents any secondary alkylation.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Step 2: Acidic Hydrolysis

-

Suspend the dry quaternary salt in absolute ethanol.

-

Add concentrated hydrochloric acid (HCl) in a 3:1 molar excess.

-

Heat the mixture to reflux for 2 hours. Causality Note: The acidic conditions systematically degrade the HMTA cage into formaldehyde and ammonium chloride (

), while simultaneously protonating the newly liberated primary amine to prevent self-condensation.

Step 3: Isolation and Purification

-

Cool the reaction mixture to 0°C. The byproduct,

, will precipitate. -

Filter off the

and concentrate the filtrate under reduced pressure (temperature < 40°C). -

Triturate the resulting crude residue with cold diethyl ether to induce crystallization of 1-aminobutan-2-one hydrochloride.

-

Filter the highly hygroscopic white crystals rapidly and immediately transfer to a vacuum desiccator. Store at -20°C[4].

References

-